molecular formula C20H22Cl2N4O2 B1219374 2,4-Diamino-5-(3-(4-(4-chlorophenyl)phenoxy)propoxy)-6-methylpyrimidine monohydrochloride CAS No. 83402-97-5

2,4-Diamino-5-(3-(4-(4-chlorophenyl)phenoxy)propoxy)-6-methylpyrimidine monohydrochloride

Cat. No.: B1219374
CAS No.: 83402-97-5
M. Wt: 421.3 g/mol
InChI Key: RUMUFGOFNCESLK-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(3-(4-(4-chlorophenyl)phenoxy)propoxy)-6-methylpyrimidine monohydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H22Cl2N4O2 and its molecular weight is 421.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

83402-97-5

Molecular Formula

C20H22Cl2N4O2

Molecular Weight

421.3 g/mol

IUPAC Name

5-[3-[4-(4-chlorophenyl)phenoxy]propoxy]-6-methylpyrimidine-2,4-diamine;hydrochloride

InChI

InChI=1S/C20H21ClN4O2.ClH/c1-13-18(19(22)25-20(23)24-13)27-12-2-11-26-17-9-5-15(6-10-17)14-3-7-16(21)8-4-14;/h3-10H,2,11-12H2,1H3,(H4,22,23,24,25);1H

InChI Key

RUMUFGOFNCESLK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)N)N)OCCCOC2=CC=C(C=C2)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)OCCCOC2=CC=C(C=C2)C3=CC=C(C=C3)Cl.Cl

Key on ui other cas no.

83402-97-5

Synonyms

2,4-diamino-5-(phenoxypropyloxy-(4'-chlorophenyl))-6-methylpyrimidine HCl
M and B 35769
M and B-35769

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Diamino-5-hydroxy-6-methylpyrimidine dihydrogen sulphate (137.5 g) was added to a stirred solution of sodium methoxide [prepared by dissolving sodium (39.8 g) in anhydrous methanol (2350 ml)]. The stirred mixture was heated at reflux for 30 minutes and then for a further 150 minutes during the gradual addition of a solution of 3-[4-(4-chlorophenyl)-phenoxy]propyl bromide (188 g) in anhydrous tetrahydrofuran (940 ml) and then the mixture was stirred and heated at reflux for a further 18 hours. Part of the solvent (approximately 2400 ml) was removed by distillation at atmospheric pressure and the remaining mixture was diluted with water (3000 ml). The resulting suspension was cooled to 40° C., and the solid was filtered off, washed well with water and dried at 85° C. The solid was then dissolved in hot dimethylformamide (1000 ml) and the resulting solution was filtered through diatomaceous earth and treated, successively, with concentrated hydrochloric acid (50 ml) and acetone (2000 ml). The resulting suspension was cooled to 10° C. and filtered, and the solid was washed well with acetone to give 2,4-diamino-5-[3-{4-(4-chlorophenyl)phenoxy}propoxy]-6-methylpyrimidine monohydrochloride (178 g), m.p. 263°-265° C. (with slight decomposition).
Name
2,4-Diamino-5-hydroxy-6-methylpyrimidine dihydrogen sulphate
Quantity
137.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2350 mL
Type
reactant
Reaction Step One
Name
3-[4-(4-chlorophenyl)-phenoxy]propyl bromide
Quantity
188 g
Type
reactant
Reaction Step Two

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